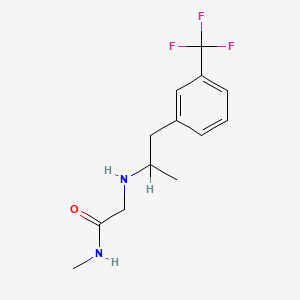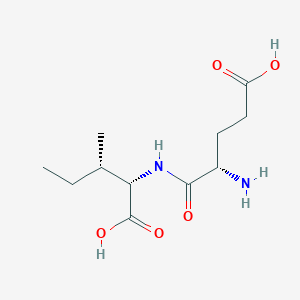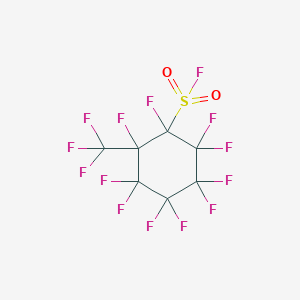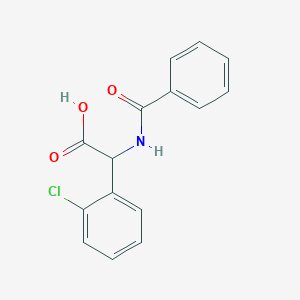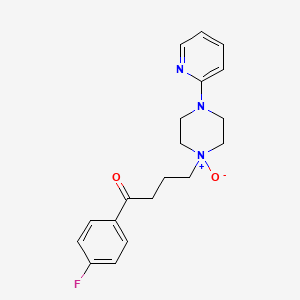
N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetyl group, a phenanthrene moiety, and a cysteine residue, which together contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine typically involves multiple steps, starting with the preparation of the phenanthrene derivative. This is followed by the introduction of the hydroxy group and the subsequent attachment of the cysteine residue. The final step involves acetylation to yield the desired compound. Common reagents used in these reactions include phenanthrene, hydroxylating agents, cysteine, and acetylating agents such as acetic anhydride. Reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. The use of catalysts and automated monitoring systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phenanthrene moiety can be reduced to form dihydro derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield phenanthrene ketones, while reduction of the phenanthrene moiety can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can interact with cellular receptors, while the cysteine residue can participate in redox reactions. These interactions can modulate various biological processes, including oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Phenanthrene derivatives: Studied for their diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
N-Acetyl-S-(9,10-dihydro-10-hydroxy-9-phenanthrenyl)-L-cysteine is unique due to the combination of the phenanthrene moiety and the cysteine residue, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H19NO4S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[(10-hydroxy-9,10-dihydrophenanthren-9-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C19H19NO4S/c1-11(21)20-16(19(23)24)10-25-18-15-9-5-3-7-13(15)12-6-2-4-8-14(12)17(18)22/h2-9,16-18,22H,10H2,1H3,(H,20,21)(H,23,24)/t16-,17?,18?/m0/s1 |
Clave InChI |
HDPUVQANFUQYKU-AOCRQIFASA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1C(C2=CC=CC=C2C3=CC=CC=C13)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1C(C2=CC=CC=C2C3=CC=CC=C13)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


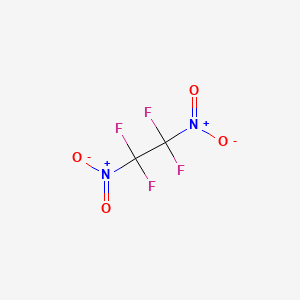
![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
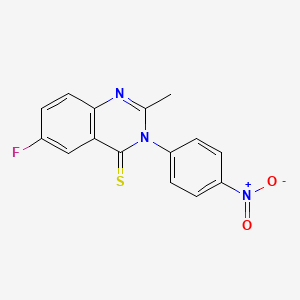
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
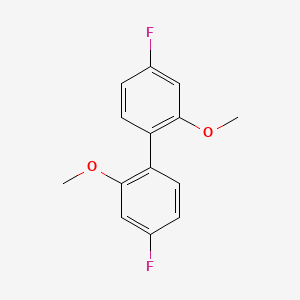
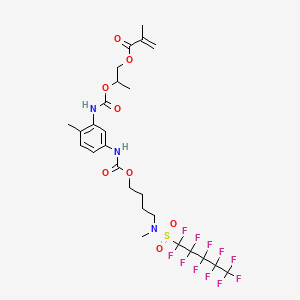
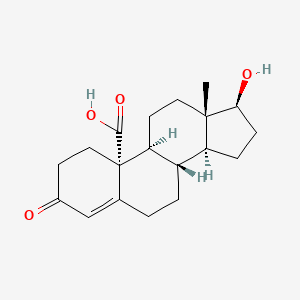
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)

